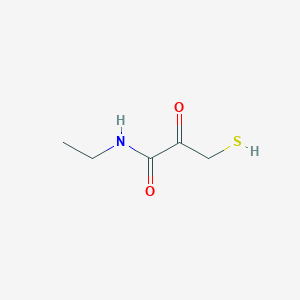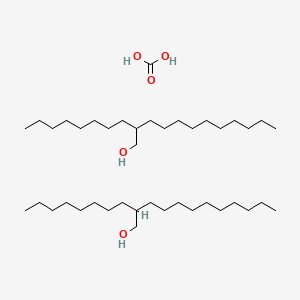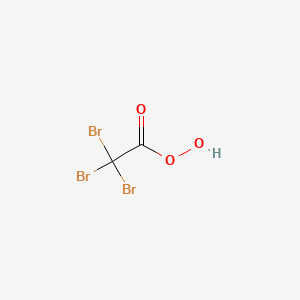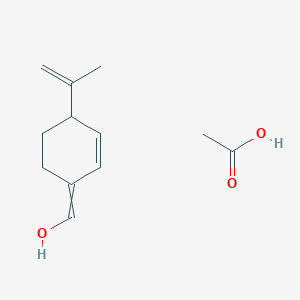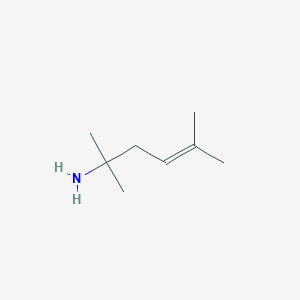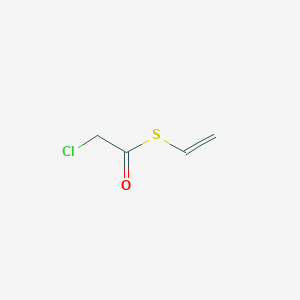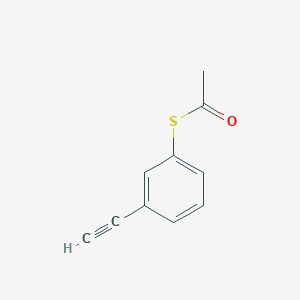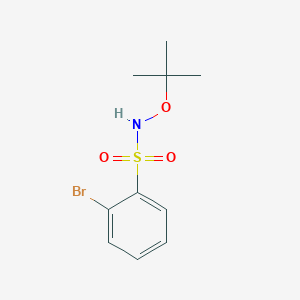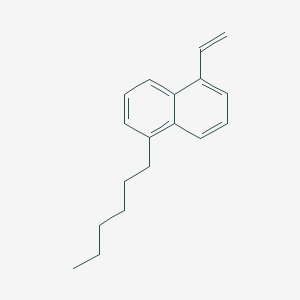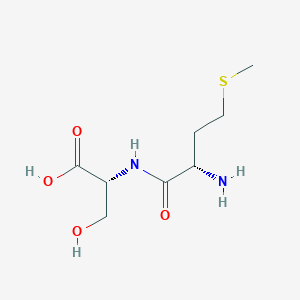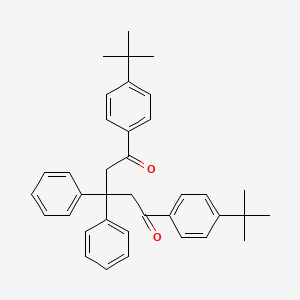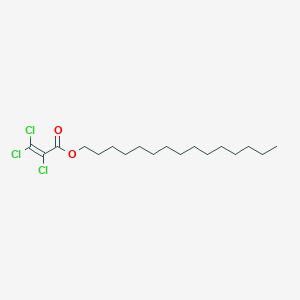
Pentadecyl 2,3,3-trichloroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl 2,3,3-trichloroprop-2-enoate is an organic compound characterized by a long alkyl chain and a trichlorinated propenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 2,3,3-trichloroprop-2-enoate typically involves the esterification of pentadecanol with 2,3,3-trichloroprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 2,3,3-trichloroprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichlorinated group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Pentadecyl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentadecyl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s trichlorinated group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Pentadecylphenol: A phenolic lipid with similar long alkyl chain but different functional groups.
2-Pentadecyl-2-oxazoline: A compound with a similar alkyl chain but different heterocyclic structure.
Uniqueness
Pentadecyl 2,3,3-trichloroprop-2-enoate is unique due to its trichlorinated propenoate group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
654646-24-9 |
|---|---|
Molecular Formula |
C18H31Cl3O2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
pentadecyl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C18H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-18(22)16(19)17(20)21/h2-15H2,1H3 |
InChI Key |
AGHVDWZSVBSTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


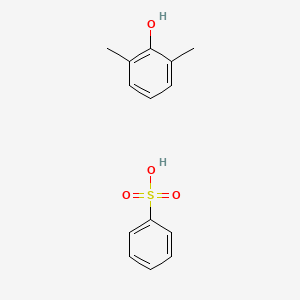

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
